methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Inhibition
Methyl 4-(N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate, due to its chemical structure, may serve as an inhibitor or substrate for various Cytochrome P450 (CYP) isoforms. This is significant in drug metabolism as CYPs are crucial in the metabolic processing of many drugs. By understanding the inhibitory effects of compounds on CYP isoforms, researchers can predict potential drug-drug interactions and optimize drug design for improved therapeutic efficacy and reduced side effects (Khojasteh et al., 2011).
DNA Binding and Drug Design
The compound's structure is reminiscent of molecules known to bind to the DNA minor groove, like Hoechst 33258. Such binding specificity is crucial for designing drugs targeting specific DNA sequences or structures, potentially useful in cancer therapy or as radioprotectors (Issar & Kakkar, 2013).
Synthetic Precursor for Bioactive Molecules
Compounds with similar complex structures are often used as precursors in the synthesis of bioactive molecules. These molecules can exhibit a wide range of pharmacological activities like antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Understanding and utilizing these compounds as scaffolds can significantly accelerate the discovery and development of new drugs (Farooq & Ngaini, 2019).
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially inhibiting its function .
Biochemical Pathways
These pathways play crucial roles in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis .
Result of Action
If the compound acts similarly to other tyrosine kinase inhibitors, it may lead to the inhibition of cellular processes regulated by these enzymes, potentially leading to therapeutic effects in disease states where these processes are dysregulated .
Properties
IUPAC Name |
methyl 4-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-28-19(25)15-2-4-16(5-3-15)29(26,27)23-13-14-6-10-24(11-7-14)18-17(12-20)21-8-9-22-18/h2-5,8-9,14,23H,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSJXIIVUTZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.